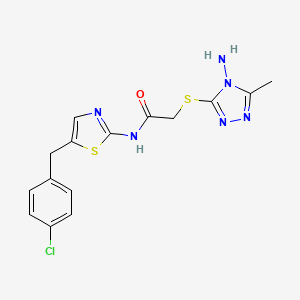

2-((4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-(4-chlorobenzyl)thiazol-2-yl)acetamide

描述

2-((4-Amino-5-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-(4-chlorobenzyl)thiazol-2-yl)acetamide is a heterocyclic compound featuring a 1,2,4-triazole core linked via a thioether bridge to an acetamide group. The acetamide moiety is further substituted with a 5-(4-chlorobenzyl)thiazol-2-yl group. This compound belongs to a class of molecules designed for diverse biological applications, including anticancer, anticonvulsant, and anti-inflammatory activities, depending on structural modifications .

Synthesis typically involves reacting 2-chloro-N-(5-(4-chlorobenzyl)thiazol-2-yl)acetamide with 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol under basic conditions (e.g., NaOH in DMF), yielding the target compound with a reported melting point of 148°C and a 68% yield . Spectroscopic characterization (¹H-NMR, elemental analysis) confirms its structure, with distinct signals for the methylene bridges (δ ~4.16–4.20 ppm) and aromatic protons (δ ~7.05–7.20 ppm) .

属性

IUPAC Name |

2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN6OS2/c1-9-20-21-15(22(9)17)24-8-13(23)19-14-18-7-12(25-14)6-10-2-4-11(16)5-3-10/h2-5,7H,6,8,17H2,1H3,(H,18,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNVSZGRYYGCWSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N1N)SCC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN6OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-((4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-(4-chlorobenzyl)thiazol-2-yl)acetamide is a member of the 1,2,4-triazole family, which has garnered attention due to its broad spectrum of biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The compound features a triazole moiety linked to a thiazole ring, which is known for enhancing biological activity through various mechanisms. The presence of functional groups such as amino and thio groups contributes to its reactivity and interaction with biological targets.

1. Anticancer Activity

Research has indicated that derivatives of 1,2,4-triazoles exhibit significant anticancer properties. For instance:

- In vitro studies have shown that similar compounds demonstrate cytotoxic effects against various cancer cell lines, including lung adenocarcinoma (A549) and colon cancer (HCT 116). Compounds with structural similarities often exhibit IC50 values in the low micromolar range, indicating potent activity .

2. Antibacterial and Antifungal Properties

The triazole scaffold is recognized for its antibacterial and antifungal activities:

- Triazole derivatives have shown effectiveness against both drug-sensitive and resistant strains of bacteria. For example, certain derivatives have demonstrated antibacterial activity comparable to standard antibiotics like ampicillin .

3. Diuretic Effects

Studies on related compounds have revealed diuretic properties:

- Compounds derived from 4-amino-5-methyl-4H-1,2,4-triazole have exhibited both diuretic and antidiuretic effects. Notably, modifications in the substituents can enhance these properties significantly .

4. Analgesic Activity

Analgesic effects have also been documented:

- Some derivatives have shown substantial analgesic activity in animal models, outperforming conventional analgesics like Analgin in specific tests such as the hot plate test .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is often linked to their structural features:

- Substituent Influence : The presence of electron-donating or electron-withdrawing groups on the aromatic rings can significantly affect the potency of these compounds. For instance, methyl or chloro substitutions at specific positions enhance anticancer activity .

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| Compound A | 1.61 ± 1.92 | Anticancer |

| Compound B | 18.76 | Anticancer |

| Compound C | <10 | Antibacterial |

| Compound D | 0.74 | Antioxidant |

Case Studies

Several studies highlight the efficacy of triazole derivatives:

- Evren et al. (2019) developed novel thioacetamides based on thiazole structures that showed selective anticancer activity against A549 cells with promising IC50 values .

- Barbuceanu et al. synthesized mercapto-substituted triazoles that exhibited strong antibacterial effects against Gram-positive bacteria .

相似化合物的比较

Key Observations :

- Anticancer vs. Anticonvulsant Activity : The 4-chlorobenzyl-thiazole substitution in the target compound contrasts with fluorobenzyloxy-benzothiazole derivatives (e.g., 5j), which prioritize anticonvulsant efficacy via MES/scPTZ tests .

- Orco Modulation : VUAA1 and OLC15 () share the triazole-thio-acetamide scaffold but diverge in substituents (ethylphenyl vs. pyridinyl), enabling insect olfactory receptor modulation .

- Anti-inflammatory Optimization : AS111 demonstrates that pyridyl substitutions on the triazole enhance cyclooxygenase-2 inhibition, surpassing diclofenac .

Physicochemical Properties

Melting points and synthetic yields vary with substituent bulk and polarity:

Trends :

Anticancer Activity

In contrast, fluorobenzyl derivatives (e.g., 5j) prioritize anticonvulsant activity, suggesting substituent-directed therapeutic targeting .

Anticonvulsant Efficacy

Compound 5j (ED₅₀ = 54.8 mg/kg, MES test) outperforms earlier triazole-thio-acetamides, attributed to fluorine’s electronegativity improving blood-brain barrier penetration . The target compound’s 4-chlorobenzyl group may offer similar advantages but remains untested in seizure models.

Anti-inflammatory Potential

AS111’s pyridyl-triazole substitution achieves superior COX-2 inhibition, while the target compound’s 4-chlorobenzyl group may favor alternative pathways (e.g., NF-κB) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。